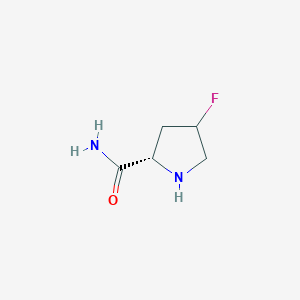

(2S)-4-Fluoropyrrolidine-2-carboxamide

Description

(2S)-4-Fluoropyrrolidine-2-carboxamide is a fluorinated pyrrolidine derivative with a carboxamide functional group. This compound is characterized by its stereochemistry at the 2nd position (S-configuration) and fluorine substitution at the 4th position of the pyrrolidine ring. Its molecular formula is C₅H₉FN₂O (molecular weight: 132.14 g/mol), and it is typically stored at 2–8°C in its free base form . The compound is primarily used in pharmaceutical research as a building block for synthesizing protease inhibitors, receptor ligands, and other bioactive molecules. Its fluorinated structure enhances metabolic stability and binding affinity in drug design .

Properties

Molecular Formula |

C5H9FN2O |

|---|---|

Molecular Weight |

132.14 g/mol |

IUPAC Name |

(2S)-4-fluoropyrrolidine-2-carboxamide |

InChI |

InChI=1S/C5H9FN2O/c6-3-1-4(5(7)9)8-2-3/h3-4,8H,1-2H2,(H2,7,9)/t3?,4-/m0/s1 |

InChI Key |

UMTORPRXIWIVFS-BKLSDQPFSA-N |

Isomeric SMILES |

C1[C@H](NCC1F)C(=O)N |

Canonical SMILES |

C1C(CNC1C(=O)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-Fluoropyrrolidine-2-carboxamide typically involves the fluorination of pyrrolidine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyrrolidine ring. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-Fluoropyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

(2S)-4-Fluoropyrrolidine-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-4-Fluoropyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the binding affinity of the compound to its target by forming strong hydrogen bonds or van der Waals interactions. This can lead to the inhibition or modulation of the target’s activity, resulting in the desired biological effect.

Comparison with Similar Compounds

Key Observations :

- Stereochemical Impact: The (2S,4R) and (2S,4S) isomers show divergent biological activities. For example, the (2S,4R) isomer is utilized in synthesizing Danicopan, a complement factor D inhibitor for treating paroxysmal nocturnal hemoglobinuria . In contrast, the (2S,4S) isomer demonstrates affinity for the human cannabinoid receptor 2 (CNR2) .

- Salt vs. Free Base : Hydrochloride salts (e.g., 796884-06-5) exhibit higher solubility in polar solvents compared to the free base. For instance, the hydrochloride form is prepared as a 10 mM stock solution in DMSO for in vitro studies .

Physicochemical Properties

Solubility and Stability

Comparison :

Drug Development

Comparative Bioactivity

Key Insight : Fluorine substitution at the 4th position enhances target selectivity and metabolic resistance across both isomers.

Research Findings and Challenges

- Stereochemical Purity : Achieving high enantiomeric excess (ee) in synthesis remains challenging. For example, (2S,4R)-isomer synthesis requires chiral resolution steps to minimize (2S,4S) byproducts .

- Toxicity Profile: Limited data exist for long-term toxicity, necessitating further preclinical studies, especially for hydrochloride salts .

Biological Activity

(2S)-4-Fluoropyrrolidine-2-carboxamide is a synthetic compound notable for its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article explores its biological mechanisms, interactions with enzymes and receptors, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a fluorine atom at the 4-position and a carboxamide functional group at the 2-position. This unique structure enhances its ability to interact with various biological targets, influencing its pharmacological effects.

The primary target of this compound is Fibroblast Activation Protein (FAP) . FAP plays a crucial role in the tumor microenvironment by promoting cancer cell proliferation and metastasis. The interaction of this compound with FAP disrupts these processes, potentially slowing tumor growth and improving therapeutic outcomes in cancer treatments.

Biochemical Pathways

The compound's action primarily affects pathways related to cancer progression:

- Inhibition of FAP : By inhibiting FAP, this compound disrupts the tumor microenvironment.

- Modulation of Glutamine Metabolism : It influences cellular metabolism, particularly in cancer cells, leading to altered cell proliferation and survival rates.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Enzyme Interactions

- Dipeptidyl Peptidase IV (DPP-IV) : The compound acts as an inhibitor of DPP-IV, which is significant in glucose metabolism and has implications for diabetes management. Inhibiting DPP-IV can enhance insulin secretion and lower blood glucose levels.

Cellular Effects

Studies have shown that this compound can:

- Induce apoptosis in cancer cells.

-

Block cell cycle progression, particularly in the G2/M phase, as observed in HeLa cells.

Cell Line Effect Observed Concentration HeLa Cell cycle blockade 100 nM MCF-7 Increased apoptotic cells 100 nM

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

- Cancer Imaging : A study involving radiolabeled derivatives demonstrated that tracers based on this compound showed promising tumor uptake rates comparable to established imaging agents like [68Ga]Ga-FAPI-04, indicating its potential for diagnostic applications in oncology .

- Therapeutic Synergy : In combination therapies, this compound has shown synergistic effects when administered alongside traditional chemotherapeutics like doxorubicin, enhancing overall efficacy against resistant cancer cell lines .

Summary of Findings

The biological activity of this compound is characterized by its:

- Targeting of FAP to disrupt tumor environments.

- Inhibition of DPP-IV contributing to metabolic regulation.

- Induction of apoptosis and cell cycle arrest in cancer cells.

These properties position it as a valuable scaffold for further drug development aimed at treating various cancers and metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.